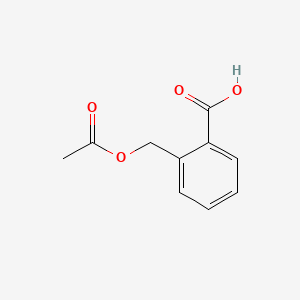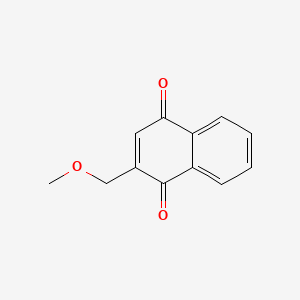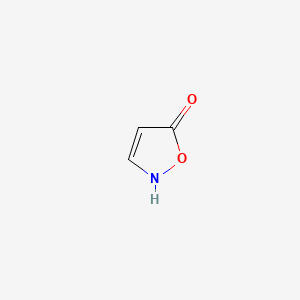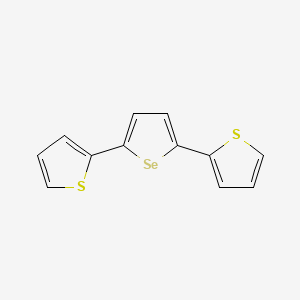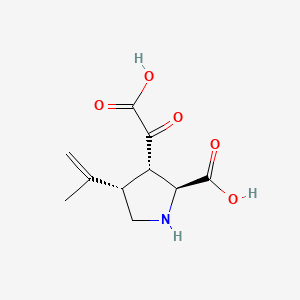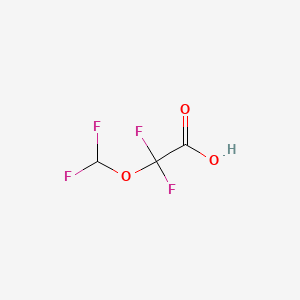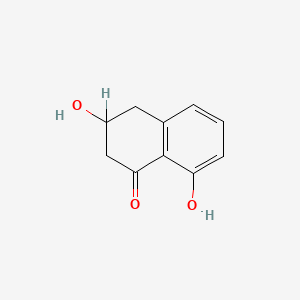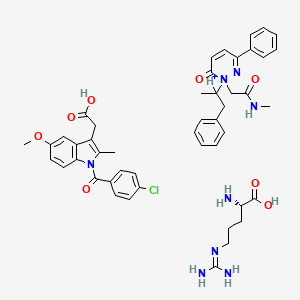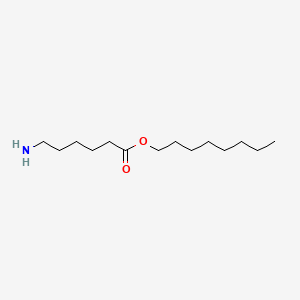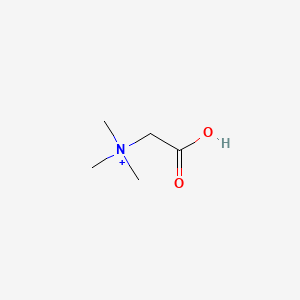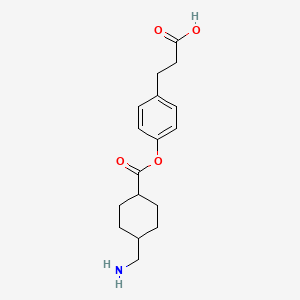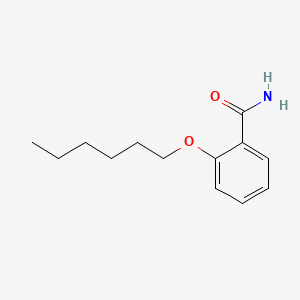![molecular formula C15H22NO6P B1206995 Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)
Phenyl[1-(n-succinylamino)pentyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE is a dicarboxylic acid monoamide that serves as a hapten and transition state analogue. It contains phenylphosphonate and succinoylamino moieties, making it a unique compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE involves the reaction of phenylphosphonic dichloride with N-succinylaminopentanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Serves as a hapten in immunological studies to elicit immune responses.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE involves its role as a hapten, which binds to larger carrier molecules such as proteins to elicit an immune response. The compound’s phenylphosphonate moiety interacts with specific molecular targets, leading to the activation of immune pathways .
Comparison with Similar Compounds
Similar Compounds
- PHENYL[1-(N-SUCCINYLAMINO)BUTYL]PHOSPHONATE
- PHENYL[1-(N-SUCCINYLAMINO)HEXYL]PHOSPHONATE
- PHENYL[1-(N-SUCCINYLAMINO)OCTYL]PHOSPHONATE
Uniqueness
PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE is unique due to its specific chain length and the presence of both phenylphosphonate and succinoylamino moieties. This combination provides distinct chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C15H22NO6P |
|---|---|
Molecular Weight |
343.31 g/mol |
IUPAC Name |
4-[[(1R)-1-[hydroxy(phenoxy)phosphoryl]pentyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22NO6P/c1-2-3-9-14(16-13(17)10-11-15(18)19)23(20,21)22-12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t14-/m1/s1 |
InChI Key |
FJQWWGCHPFSERW-CQSZACIVSA-N |
SMILES |
CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |
Isomeric SMILES |
CCCC[C@H](NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


